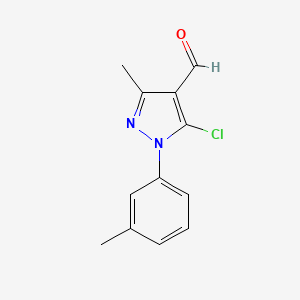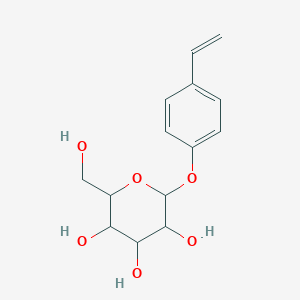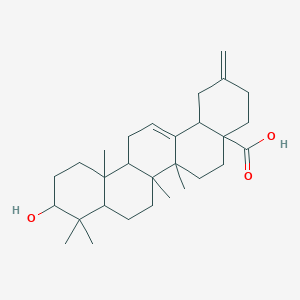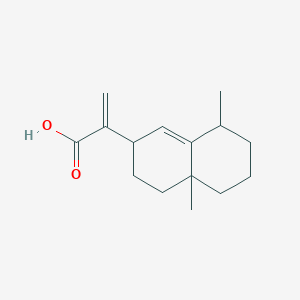
2',3-DIHYDROXY-4,4',6'-TRIMETHOXYCHALCONE_met047
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroisoferulic Acid 3-O-Glucuronide is a glucuronide conjugate of Dihydroisoferulic Acid. It is a minor circulating metabolite in human plasma after the ingestion of coffee and can be used as a biomarker of coffee consumption . The compound has a molecular formula of C16H20O10 and a molecular weight of 372.326 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroisoferulic Acid 3-O-Glucuronide typically involves the glucuronidation of Dihydroisoferulic Acid. This process can be achieved using various protecting groups and reagents to ensure the selective formation of the glucuronide conjugate . One common method involves the use of benzyl groups as protectors during the synthesis .
Industrial Production Methods
the compound can be synthesized in laboratory settings using standard organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydroisoferulic Acid 3-O-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The glucuronide moiety can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Dihydroisoferulic Acid 3-O-Glucuronide include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Dihydroisoferulic Acid 3-O-Glucuronide depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Dihydroisoferulic Acid 3-O-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and metabolic pathways.
Biology: Serves as a biomarker for coffee consumption, aiding in nutritional and metabolic studies.
Medicine: Investigated for its potential health benefits and role in the metabolism of phenolic compounds.
Mécanisme D'action
The mechanism of action of Dihydroisoferulic Acid 3-O-Glucuronide involves its role as a metabolite in the glucuronidation pathway. The compound is formed through the action of UDP-glucuronyltransferase, which catalyzes the transfer of glucuronic acid to Dihydroisoferulic Acid . This process enhances the solubility and excretion of the compound in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoferulic Acid 3-O-Glucuronide: Another glucuronide conjugate with similar properties and metabolic pathways.
Dihydrocaffeic Acid 3-O-Glucuronide: Shares structural similarities and is also a metabolite of phenolic compounds.
Uniqueness
Dihydroisoferulic Acid 3-O-Glucuronide is unique due to its specific formation from Dihydroisoferulic Acid and its role as a biomarker for coffee consumption . Its distinct glucuronide conjugate structure differentiates it from other similar compounds .
Propriétés
Formule moléculaire |
C16H20O10 |
|---|---|
Poids moléculaire |
372.32 g/mol |
Nom IUPAC |
6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23) |
Clé InChI |
OSJGZCUHTGTJHT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol](/img/structure/B12323675.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)

![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)
![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12323697.png)



![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)
![(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12323713.png)
![6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)


![(4,5,6-Trihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl hexadecanoate](/img/structure/B12323747.png)
